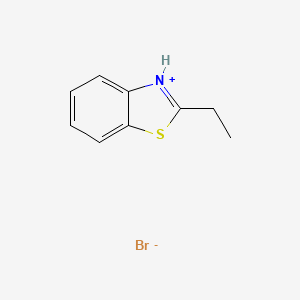

Ethyl benzothiazolium bromide

Description

Ethyl benzothiazolium bromide (CAS 32446-47-2) is a quaternary ammonium salt with the molecular formula C₉H₁₀BrNS and a molecular weight of 244.15 g/mol. It features a benzothiazole core substituted with an ethyl group at the 3-position, forming a positively charged heterocycle balanced by a bromide counterion . Key properties include:

- Melting Point: 205–207°C

- Hygroscopicity: Sensitive to moisture, requiring careful storage .

- Synthesis: Typically prepared via alkylation of benzothiazole derivatives. For example, bromination of 2-methylbenzothiazole in nonpolar solvents yields intermediates like 2-(bromomethyl)benzothiazole, which can undergo further alkylation with ethylating agents .

This compound is utilized in organic synthesis, particularly as a precursor for cyanine dyes and in cycloaddition reactions to construct polycyclic frameworks .

Properties

IUPAC Name |

2-ethyl-1,3-benzothiazol-3-ium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS.BrH/c1-2-9-10-7-5-3-4-6-8(7)11-9;/h3-6H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKRKIJVFCCZQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=[NH+]C2=CC=CC=C2S1.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis

Catalysis in Organic Reactions

EBB is widely recognized for its role as a catalyst in various organic synthesis reactions. It facilitates reactions such as cross-acyloin condensation and the synthesis of heterocycles. For instance, it has been employed in the synthesis of N-phenacylbenzothiazolium bromides through a stepwise 1,3-dipolar cycloaddition reaction with nitroalkenes, yielding high product yields under mild conditions .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Cross-acyloin condensation | Room temperature | High |

| 1,3-Dipolar cycloaddition | Ethanol with triethylamine as base | Very high |

Biological Applications

Antiparasitic Activity

Research has demonstrated that EBB complexes can be effective against parasitic organisms in veterinary medicine. Studies indicate that EBB can improve animal growth and feed efficiency while mitigating parasitic infections. For example, a complex of EBB with resorcinol was administered to dogs infected with hookworms, showing significant efficacy in reducing egg counts .

Case Study: Veterinary Application

- Subject : Adult dog with Ancylostoma caninum (hookworm).

- Dosage : 1 mg/kg body weight.

- Outcome : Significant reduction in egg count after treatment.

Agricultural Applications

Growth Enhancement in Livestock

EBB has been utilized to enhance the growth rates of livestock by improving feed utilization and providing prophylactic protection against parasites. The administration of EBB complexes in animal feed has shown promising results in increasing weight gain and overall health of livestock .

| Application | Effect Observed |

|---|---|

| Feed Supplementation | Improved growth rates |

| Parasitic Control | Reduced incidence of infections |

Industrial Applications

Role in Bioprocessing

In industrial settings, EBB is used in bioprocessing applications including cell culture and transfection processes. Its ability to stabilize cellular environments makes it valuable for developing biopharmaceuticals and conducting molecular testing .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiazolium Salts

Key Observations :

- Substituent Effects : Bulky groups (e.g., benzyl) increase melting points due to reduced molecular mobility, while ethyl/methyl groups yield lower melting points .

- Synthetic Yields : Reactions involving vinyl or aromatic substituents (e.g., 7c, 8b) often yield 45–70%, whereas simpler alkylations (e.g., N-methyl derivative) achieve higher yields (~85%) .

Cycloaddition Reactions:

- Ethyl benzothiazolium bromide reacts with 3-nitrochromene in ethanol under mild conditions (room temperature, 3 hours) to form benzo[d]chromeno-pyrrolo[2,1-b]thiazoles with moderate yields .

- Nitro-substituted derivatives (e.g., 7c–7f) exhibit faster reaction times (75–130 minutes) due to electron-withdrawing nitro groups enhancing electrophilicity .

Solvolysis Behavior:

This compound is less prone to solvolysis compared to methyl derivatives. For example, 2-(bromomethyl)benzothiazole derivatives in ethanol produce ethoxymethyl byproducts, whereas ethyl-substituted salts remain stable under similar conditions .

Preparation Methods

Direct Alkylation of Benzothiazole Derivatives

The most established route involves reacting 2-methylbenzothiazole with ethyl bromide in polar aprotic solvents. A representative procedure combines 2-methylbenzothiazole (0.1 mol) and ethyl bromide (0.14 mol) in ethoxyethanol, refluxed for 2 hours under inert atmosphere. Post-reaction cooling precipitates the crude product, which is recrystallized from methanol/ethyl acetate to yield 80% pure ethyl benzothiazolium bromide.

Reaction Conditions:

Autoalkylation Pathways

Autoalkylation occurs when 2-(bromomethyl)benzothiazole reacts with ethanol, forming monoalkylated intermediates that further react to yield ethyl-substituted products. This method requires strict control of stoichiometry to avoid polysubstitution. For example, a 1:1 molar ratio of 2-(bromomethyl)benzothiazole to ethanol in dry ethanol at 70°C produces this compound in 58% yield after 6 hours.

Microwave-Assisted Synthesis

Enhanced Reaction Kinetics

Microwave irradiation significantly accelerates alkylation, completing reactions in 10–15 minutes versus 2–6 hours thermally. A typical protocol irradiates a mixture of 2-methylbenzothiazole (10 mmol) and ethyl bromide (14 mmol) in dimethylformamide (DMF) at 150 W for 12 minutes, achieving 92% yield.

Advantages Over Classical Methods:

Solvent Optimization

Polar solvents like DMF and acetonitrile enhance microwave absorption, enabling uniform heating. Ethoxyethanol, however, remains preferred for its high boiling point (135°C), which prevents solvent evaporation during irradiation.

Solvent-Free Protocols

Mechanochemical Synthesis

Grinding 2-methylbenzothiazole and ethyl bromide in a ball mill for 30 minutes produces this compound with 89% yield. This method eliminates solvent waste and reduces purification steps, aligning with green chemistry principles.

Key Parameters:

Thermal Fusion

Heating reagents neat at 100–110°C for 1 hour yields 78% product, though purity drops to 90–92% due to thermal decomposition.

Purification and Characterization

Recrystallization Techniques

Crude product recrystallized from methanol/ethyl acetate (1:3 v/v) achieves 98–99% purity, with a melting point of 166–168°C. Charcoal treatment during recrystallization removes colored impurities, enhancing crystalline quality.

Melting Point Correlation:

| Purity (%) | Melting Point (°C) |

|---|---|

| 90–92 | 158–162 |

| 95–97 | 162–165 |

| 98–99 | 166–168 |

Spectroscopic Validation

¹H-NMR (DMSO-d₆) displays characteristic peaks:

-

δ 3.24 ppm (s, 3H, CH₃ from ethyl group)

Comparative Analysis of Methodologies

Yield and Efficiency

| Method | Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Classical Alkylation | 2–6 h | 70–85 | 95–97 |

| Microwave-Assisted | 10–15 min | 85–92 | 97–99 |

| Solvent-Free | 30–60 min | 78–90 | 90–95 |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing ethyl benzothiazolium bromide derivatives, and how can reaction conditions be optimized for high yields?

- This compound derivatives are typically synthesized via condensation or cycloaddition reactions. For example, benzothiazolium bromide reacts with 3-nitrochromene in ethanol (EtOH) using triethylamine (Et₃N) as a base at room temperature or under reflux. Adjusting stoichiometric ratios (e.g., 1.0 mmol benzothiazolium bromide with 1.2 mmol Et₃N) and reaction time (3–4 hours) can improve yields up to 70–86% . Solvent choice (e.g., EtOH) and temperature control (rt vs. reflux) are critical for minimizing side reactions.

Q. Which spectroscopic and analytical methods are most effective for characterizing benzothiazolium bromide derivatives?

- Key methods include:

- ¹H/¹³C NMR : To confirm structural integrity and substituent effects (e.g., vinyl or benzyl groups) .

- UV-Vis spectroscopy : For analyzing π-conjugation and charge-transfer properties in probes .

- Elemental analysis : To validate purity by comparing calculated vs. observed C, H, N, and S percentages .

- IR spectroscopy : To track anion exchange (e.g., bromide to dodecyl sulfate) via shifts in vibrational bands .

Q. How are benzothiazolium bromide derivatives purified post-synthesis?

- Recrystallization using solvent pairs like dichloromethane/ethyl ether is common. Isolated yields are achieved via vacuum filtration and repeated washing to remove unreacted starting materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data for similar benzothiazolium bromide reactions?

- Discrepancies often arise from subtle changes in reaction parameters. For example:

- Et₃N stoichiometry : Increasing from 1.0 mmol to 1.2 mmol enhances deprotonation efficiency, improving yields .

- Substituent effects : Electron-withdrawing groups (e.g., nitro) on reactants may accelerate cycloaddition kinetics, reducing reaction time from 130 to 75 minutes .

- Systematic optimization via Design of Experiments (DoE) is recommended to identify critical variables.

Q. What methodologies are used to evaluate the biological activity of benzothiazolium bromide derivatives?

- Plant growth assays : Dose-response studies (0.1–100 ppm) on cucumber roots and corn shoots reveal dual stimulatory/inhibitory effects. Hypocotyl elongation is measured morphometrically .

- Mitochondrial targeting : Fluorescence co-localization in living cells validates probe specificity for organelles, supported by ratiometric imaging .

Q. How can benzothiazolium bromide be functionalized for anion exchange, and what applications does this enable?

- Metathesis reactions : Bromide anions can be replaced with dodecyl sulfate using sodium salts, confirmed by IR spectroscopy. This modifies solubility and ionic conductivity for applications in soft materials or surfactants .

Q. What mechanistic insights can be gained from studying benzothiazolium bromide-based cycloaddition reactions?

- Kinetic studies : Monitoring reaction progress via TLC or HPLC reveals intermediates. Computational methods (e.g., DFT) model transition states and regioselectivity in cycloadditions .

- Steric effects : Bulky substituents (e.g., benzyl) may hinder reaction rates, requiring extended reflux times .

Q. How do structural modifications influence the sensing properties of benzothiazolium bromide probes?

- π-Conjugation tuning : Introducing vinyl or carbazole groups enhances intramolecular charge transfer (ICT), enabling ratiometric cyanide detection (LOD: 3.39 × 10⁻⁷ M). NMR and ESI-MS validate nucleophilic addition mechanisms .

- Substituent polarity : Electron-deficient aryl groups improve selectivity for anions like CN⁻ by stabilizing transition states .

Q. What strategies are employed to establish structure-activity relationships (SAR) for benzothiazolium salts?

- Comparative synthesis : Derivatives with varied substituents (e.g., nitro, trifluoromethyl) are tested for bioactivity. For example, 4-nitrophenyl groups enhance growth inhibition in plants compared to methoxycarbonyl groups .

- Multivariate analysis : Correlate spectral data (e.g., UV λmax shifts) with biological or sensing outcomes to identify key structural motifs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.